molecular formula C13H18BNO4 B1421280 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane CAS No. 910235-64-2

4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B1421280
M. Wt: 263.1 g/mol
InChI Key: DGUVYVUSWYNPNM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane, also known as TMEDA-BF2, is a boron-containing compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is widely used in organic synthesis and has been found to exhibit promising results in medicinal chemistry research. In

Scientific Research Applications

Synthesis and Material Science

4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane and its derivatives are primarily utilized in the synthesis of novel compounds and materials. For instance, Das et al. (2015) synthesized a series of stilbene derivatives using this compound, which showed potential for new materials in Liquid Crystal Display (LCD) technology and therapeutic applications for neurodegenerative diseases (Das et al., 2015). Similarly, Huang et al. (2021) studied its application in the creation of boric acid ester intermediates with benzene rings, offering insights into molecular structures through crystallography and density functional theory (Huang et al., 2021).

Biological Applications

In biological research, these compounds have shown promise as well. For example, Das et al. (2011) developed boron-containing stilbene derivatives which exhibited inhibitory effects on lipogenesis in mammalian hepatocytes, indicating potential for lipid-lowering drug development (Das et al., 2011). This highlights the compound's role in the development of new therapeutic agents.

Chemical Sensing and Detection

Another notable application area is in chemical sensing and detection. Nie et al. (2020) designed a pyrene derivative using this compound for sensitive and selective detection of hydrogen peroxide in living cells, which is crucial for monitoring cellular oxidative stress (Nie et al., 2020).

Polymer and Material Chemistry

In the field of polymer and material chemistry, compounds like 4,4,5,5-tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane are used as building blocks. Büttner et al. (2007) demonstrated its use in the synthesis of silicon-based drugs and odorants, showing its versatility in creating diverse molecular structures (Büttner et al., 2007).

Electrochemical Studies

The compound also finds use in electrochemical studies. Tanigawa et al. (2016) examined sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for their electrochemical properties and reactions, contributing to the understanding of organoborate chemistry (Tanigawa et al., 2016).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9-10(7-6-8-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUVYVUSWYNPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674469
Record name 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane

CAS RN

910235-64-2
Record name 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RS Fuscaldo, PHV Vontobel, EO Boeira… - European Journal of …, 2019 - Wiley Online Library
Herein, we describe the development of a short, simple, and efficient synthesis of amino‐ and hydroxymethyl‐substituted benzoxaboroles. The key step in our strategy was the early …
AB Lypson, CS Wilcox - The Journal of Organic Chemistry, 2017 - ACS Publications
The molecular torsion balance concept was applied to a new conformationally controlled scaffold and synthesized to accurately evaluate pairwise amino acid interactions in an …
Number of citations: 13 pubs.acs.org
AB Lypson - 2018 - d-scholarship.pitt.edu
The molecular torsion balance concept was applied to a new conformationally controlled scaffold to accurately evaluate pairwise amino acid interactions in an antiparallel β-sheet motif. …
Number of citations: 2 d-scholarship.pitt.edu

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